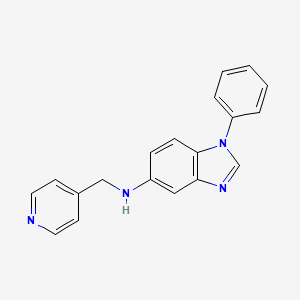

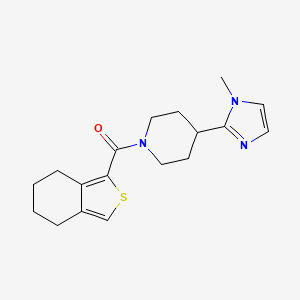

![molecular formula C19H16N2O4 B5508945 methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate often involves multi-step reactions, starting from acetoacetic esters or other precursors, leading to various heterocyclic systems. For instance, Selič, Grdadolnik, and Stanovnik (1997) described the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for creating pyrido[1,2-a]pyrimidin-4-ones and other heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate is often analyzed using X-ray crystallography and spectroscopic methods. Şahin et al. (2015) conducted a comprehensive study on the molecular structure, vibrational frequencies, and NMR chemical shifts of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate using density functional theory (DFT) and various spectroscopic techniques (Şahin et al., 2015).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, leading to the formation of different heterocyclic systems. For example, synthesis involving ethyl bromopyruvate and thioureas leads to the formation of pyrazol-3-ones and oxadiazoles, showcasing the versatility of these compounds in organic synthesis as described by Rajanarendar, Karunakar, and Ramu (2006) (Rajanarendar, Karunakar, & Ramu, 2006).

Physical Properties Analysis

The physical properties of methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those conducted by Burns and Hagaman (1993) on monofluorinated molecules provide insights into the structural and physical properties essential for understanding these compounds' behavior in different environments (Burns & Hagaman, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the application of these compounds in synthetic chemistry. The study on the product selectivity of thermal Buchner reactions by Serebryannikova et al. (2021) highlights the complex nature of these compounds' reactivity and their potential for creating novel heterocyclic systems (Serebryannikova et al., 2021).

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Molecular Structures

Studies on isomeric reaction products of similar compounds have led to insights into hydrogen-bonded molecular structures. In one study, molecules like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex sheets formed by N-H...N, N-H...O, and C-H...O hydrogen bonds. These structures showcase the intricate molecular interactions that can occur, which are essential for understanding molecular assembly and designing new materials with specific properties (Portilla et al., 2007).

Chemical Reagents and Synthesis Techniques

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been developed as a new, efficient, and readily available reagent for N-phthaloylation of amino acids and amino acid derivatives. This reagent allows for a simple, racemization-free phthaloylation process, which is crucial for the synthesis of various bioactive compounds and pharmaceuticals (Casimir, Guichard, & Briand, 2002).

Mesophase Behavior of Liquid Crystals

The research into the mesophase behavior of liquid crystals has been significantly advanced by studying compounds with similar chemical structures. For instance, the effect of lateral methyl substitution on the mesophase behavior of laterally methyl-substituted phenyl azo benzoates has been thoroughly investigated. Such studies are vital for the development of new liquid crystal displays and other optical devices, as they help understand how molecular modifications can influence the liquid crystalline phases and their properties (Naoum, Fahmi, Alaasar, & Ahmed, 2011).

Crystal Engineering and Phase Transitions

Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, exhibits unique behavior under high pressure, transitioning from a Z′ = 8 structure to a Z′ = 2 structure. This finding is pivotal for crystal engineering, offering insights into how pressure can be used as a tool to induce phase transitions and manipulate the crystal structure for specific applications (Johnstone et al., 2010).

Eigenschaften

IUPAC Name |

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-8-4-3-5-9-13)18(22)20-15-11-7-6-10-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBERLZEXRMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)